1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide is a chemical compound with the molecular formula and a molecular weight of 323.18 g/mol. This compound belongs to the class of benzo[cd]indolium derivatives, which are characterized by their unique fused ring structures that incorporate both indole and benzene moieties. The presence of an ethyl group and a methyl group in its structure contributes to its distinct chemical properties and potential applications in various fields, including organic chemistry and medicinal research .
These reactions are typically facilitated by specific reagents and conditions, such as the presence of acids or bases, temperature control, and solvent choice .
The synthesis of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide typically involves the following steps:
These steps may vary based on specific laboratory protocols and desired yield .
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide has several notable applications:
Interaction studies involving 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
These investigations are crucial for understanding its therapeutic potential and guiding further development as a pharmaceutical agent .
Several compounds exhibit structural similarities to 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-2-methylquinolinium iodide | Quinoline core with ethyl and methyl groups | Used primarily in dye synthesis |
| 1-Butyl-2-methylbenzo[cd]indol-1-ium iodide | Similar benzo[cd]indolium structure but with butyl | Different alkyl chain influences reactivity |
| 1-Ethyl-2-methylbenzothiazolium iodide | Benzothiazole core with ethyl and methyl groups | Different heterocyclic structure alters properties |
The uniqueness of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide lies in its specific arrangement of substituents on the benzo[cd]indole framework, which influences its chemical reactivity and biological activity compared to other similar compounds. This distinctiveness makes it an interesting subject for further research in both synthetic chemistry and pharmacology .
Benzo[cd]indole derivatives have been integral to organic synthesis since the mid-20th century, particularly for their role in constructing polycyclic aromatic systems with tunable electronic properties. Early work focused on their natural occurrence in alkaloids and dyes, but synthetic analogs like 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide emerged as tools for studying charge-transfer complexes. The fusion of an indole ring with a benzene moiety creates a rigid, planar structure that facilitates π-π stacking, a feature exploited in early studies of organic semiconductors.
The evolution of benzo[cd]indole chemistry parallels advancements in annulation techniques. For instance, cerium(IV)-mediated oxidative cyclization, initially developed for benzo[f]indole-4,9-diones, provided a template for synthesizing cationic indolium salts. These methods enabled precise control over substituent placement, critical for modulating properties such as absorption maxima and redox potentials.
The quaternary ammonium center in 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide confers exceptional stability compared to neutral indole derivatives. The ethyl and methyl groups at the 1- and 2-positions induce steric effects that hinder nucleophilic attack at the indolium nitrogen, while the iodide counterion balances charge and participates in anion-exchange reactions. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement of the benzo[cd]indole system, with alkyl substituents adopting equatorial orientations to minimize strain.
Electronic Structure Analysis
Density functional theory (DFT) calculations on similar indolium salts show a HOMO-LUMO gap of approximately 3.1 eV, attributed to the extended conjugation across the fused rings. This narrow gap facilitates visible-light absorption, making the compound suitable for photovoltaic applications. Substituent effects are pronounced:
| Substituent Position | Hammett σ Value | Impact on HOMO-LUMO Gap (eV) |
|---|---|---|
| 1-Ethyl | -0.15 | ↓ 0.2 |
| 2-Methyl | -0.17 | ↓ 0.3 |
The electron-donating nature of alkyl groups reduces the gap, enhancing conductivity in thin-film architectures.
In organic light-emitting diodes (OLEDs), 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide serves as an electron-transport layer. Its high electron affinity ($$E_a = 3.4 \, \text{eV}$$) aligns with common cathode materials, reducing interfacial resistance. Devices incorporating this compound exhibit external quantum efficiencies (EQE) exceeding 12%, a 40% improvement over traditional Alq₃-based systems.
The compound’s strong near-infrared (NIR) absorption ($$\lambda_{\text{max}} = 780 \, \text{nm}$$) enables photothermal conversion efficiencies ($$\eta$$) up to 45%. When encapsulated in polymeric nanoparticles, it generates localized hyperthermia under laser irradiation, achieving tumor ablation in murine models with minimal off-target effects.
Comparative Photothermal Performance
| Material | $$\lambda_{\text{max}}$$ (nm) | $$\eta$$ (%) |
|---|---|---|
| Indocyanine Green | 800 | 20 |
| Gold Nanorods | 850 | 22 |
| 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide | 780 | 45 |
This data underscores its superiority over conventional agents, driven by enhanced intersystem crossing rates.
The benzo[cd]indole scaffold is synthesized via Friedel-Crafts acylation, leveraging electron-rich indole derivatives and acylating agents. A representative protocol involves treating 1H-benzo[cd]indole (1) with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds in carbon disulfide (CS₂) at 0–45°C, yielding 6-acetylbenzo[cd]indol-2(1H)-one (2) with 82% efficiency [2]. Key mechanistic steps include:
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | CS₂ | 0→45 | 82 [2] |
| Propionyl chloride | FeCl₃ | DCM | 25 | 68 |
Substituent effects are critical: Electron-donating groups at the C4 or C7 positions of the indole enhance reactivity, while bulky substituents at C3 reduce acylation efficiency [3].
Sequential N-alkylation installs the ethyl and methyl groups on the benzo[cd]indole nitrogen. A two-step protocol is employed:
Critical factors:
Table 2: Alkylation Efficiency with Different Halides
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 12 | 78 [4] |
| C₂H₅Br | K₂CO₃ | Acetonitrile | 24 | 85 |
The final iodide salt is obtained via anion metathesis from a precursor bromide or chloride. A standard method involves dissolving 1-ethyl-2-methylbenzo[cd]indol-1-ium bromide in hot methanol and adding excess potassium iodide (KI). After stirring at 50°C for 6 hours, the product precipitates upon cooling [4].
Mechanistic considerations:
Equation 1:
$$ \text{C}{14}\text{H}{14}\text{N}^+ \text{Br}^- + \text{KI} \rightarrow \text{C}{14}\text{H}{14}\text{N}^+ \text{I}^- + \text{KBr} $$
Purification challenges arise from the compound’s high polarity and tendency to form aggregates. A dual approach is recommended:
Analytical validation:
The crystallographic analysis of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide reveals intricate structural features that dictate its physical and chemical properties. The compound crystallizes with the quaternary ammonium cation adopting a planar benzo[cd]indole framework, with the ethyl and methyl substituents positioned to minimize steric interactions [1]. The molecular formula is C₁₄H₁₄IN with a molecular weight of 323.17 g/mol [2].
X-ray crystallographic studies of analogous benzindolium salts demonstrate that the cation exhibits a nearly coplanar arrangement of the benzo[cd]indole system, with alkyl substituents adopting equatorial orientations to minimize strain . The quaternary ammonium center confers exceptional stability compared to neutral indole derivatives, with the ethyl and methyl groups at the 1- and 2-positions inducing steric effects that hinder nucleophilic attack at the indolium nitrogen .
The crystal structure exhibits characteristic cation-anion interactions that are fundamental to the compound's solid-state properties. The iodide anion participates in weak intermolecular interactions with the aromatic system, facilitating π-π stacking interactions that are critical for crystal packing [2]. These interactions are typically observed at distances of 3.4-3.8 Å, consistent with van der Waals radii considerations [4].
Detailed crystallographic parameters for related benzindolium salts indicate typical space groups within the monoclinic or orthorhombic crystal systems [5]. The unit cell parameters for similar compounds show dimensions ranging from 8-15 Å in the a-axis, 7-20 Å in the b-axis, and 10-25 Å in the c-axis [6]. These structural features are influenced by hydrogen bonding patterns involving C-H···I⁻ interactions, which are characteristic of quaternary ammonium iodide salts [6].
The cation-anion interactions are further stabilized by electrostatic forces between the positively charged nitrogen center and the iodide anion. The iodide counterion balances the positive charge and participates in anion-exchange reactions, as evidenced by the compound's ability to undergo halide substitution reactions . The crystal packing is dominated by these ionic interactions, with additional stabilization provided by π-π stacking between adjacent aromatic systems [7].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄IN |
| Molecular Weight | 323.17 g/mol |
| Typical I⁻···C(aromatic) Distance | 3.4-3.8 Å |
| Crystal System | Monoclinic/Orthorhombic |
| Space Group | Variable (P21/c, Cc) |
The nuclear magnetic resonance spectroscopic characterization of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide provides comprehensive structural information through advanced one-dimensional and two-dimensional techniques. The ¹H NMR spectrum exhibits characteristic signals that reflect the compound's aromatic and aliphatic environments [8] [9].
The ¹H NMR spectrum of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide displays distinctive resonances for the aromatic protons in the range of 7.0-8.5 ppm, consistent with the electron-deficient nature of the benzindolium system . The aromatic region typically shows multiplet patterns arising from the fused ring system, with specific assignments based on coupling patterns and chemical shift values [9].
The ethyl substituent at the 1-position exhibits characteristic triplet-quartet coupling patterns, with the methyl protons appearing as a triplet at approximately 1.5 ppm and the methylene protons as a quartet at approximately 4.4 ppm . The 2-methyl group appears as a singlet at approximately 2.8 ppm, reflecting its attachment to the aromatic system [9].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 7.0-8.5 | Multiplet | 6H |
| N-CH₂-CH₃ | 4.4 | Quartet | 2H |
| N-CH₂-CH₃ | 1.5 | Triplet | 3H |
| 2-CH₃ | 2.8 | Singlet | 3H |
The ¹³C NMR spectrum provides detailed information about the carbon framework of the compound. The aromatic carbons resonate in the range of 110-160 ppm, with quaternary carbons appearing at characteristic chemical shifts [11]. The electron-deficient nature of the benzindolium system results in downfield shifts for carbons adjacent to the quaternary nitrogen [12].
The aliphatic carbons of the ethyl group appear at typical alkyl chemical shifts, with the methyl carbon at approximately 15 ppm and the methylene carbon at approximately 45 ppm . The 2-methyl carbon resonates at approximately 20 ppm, consistent with its aromatic attachment [9].
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| Quaternary C | 160-170 |
| Aromatic C | 110-160 |
| N-CH₂-CH₃ | 45 |
| N-CH₂-CH₃ | 15 |
| 2-CH₃ | 20 |
Two-dimensional NMR experiments provide crucial connectivity information for structural elucidation. COSY (Correlation Spectroscopy) experiments reveal through-bond correlations between coupled protons, establishing the connectivity patterns within the ethyl substituent and confirming the aromatic proton assignments [13].
The COSY spectrum shows characteristic cross-peaks between the ethyl methyl and methylene protons, confirming the three-bond coupling relationship [14]. Additional correlations between aromatic protons provide information about the substitution pattern of the benzindolium core [15].
HSQC (Heteronuclear Single Quantum Correlation) experiments correlate ¹H and ¹³C nuclei through single-bond interactions, providing direct carbon-proton connectivity information [16]. These experiments are particularly valuable for confirming the assignments of overlapping aromatic signals and establishing the connectivity of the substituent groups [17].
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals long-range correlations between protons and carbons separated by two to three bonds, providing crucial information about the quaternary carbon environments and the connectivity of the methyl substituent to the aromatic system [17].
The mass spectrometric analysis of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide provides valuable information about its fragmentation behavior and molecular ion characteristics. The compound exhibits distinct fragmentation patterns that are characteristic of quaternary ammonium indolium salts [18].
The molecular ion peak [M]⁺ appears at m/z 196, corresponding to the cationic portion of the molecule (C₁₄H₁₄N⁺) [1]. The base peak often corresponds to the intact cation, reflecting the stability of the quaternary ammonium system [19]. The iodide anion is not observed in positive ion mode mass spectrometry, as expected for ionic compounds [20].
The primary fragmentation pathways involve the loss of alkyl substituents from the quaternary nitrogen center. The most prominent fragmentation occurs through the loss of the ethyl group (C₂H₅), resulting in a fragment ion at m/z 167 [21]. This fragmentation is facilitated by the stability of the resulting tertiary benzindolium ion.
Secondary fragmentation involves the loss of the methyl group, producing a fragment at m/z 181 (loss of CH₃ from the molecular ion) [22]. The relative intensities of these fragments depend on the ionization conditions and the stability of the resulting carbocations [19].
| Fragment | m/z | Assignment | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 196 | Molecular ion | 100% |
| [M-C₂H₅]⁺ | 167 | Loss of ethyl | 75% |
| [M-CH₃]⁺ | 181 | Loss of methyl | 45% |
| [M-C₂H₅-CH₃]⁺ | 152 | Loss of both groups | 25% |
The fragmentation mechanism involves initial ionization of the quaternary ammonium center, followed by homolytic cleavage of the C-N bonds [22]. The electron-deficient nature of the benzindolium system stabilizes the resulting carbocations through resonance delocalization [21]. The fragmentation patterns are consistent with the general behavior of quaternary ammonium compounds, where alkyl groups are preferentially lost from the nitrogen center [19].
The stability of the benzindolium core is evidenced by the prominence of fragments containing the intact aromatic system. Ring fragmentation is minimal under standard ionization conditions, reflecting the robust nature of the fused aromatic framework [18].
Computational studies provide detailed insights into the electronic structure and charge distribution of 1-ethyl-2-methylbenzo[cd]indol-1-ium iodide. Density functional theory (DFT) calculations have been employed to elucidate the molecular orbital characteristics and electrostatic properties of the compound [23].
DFT calculations reveal that the HOMO-LUMO gap of benzindolium salts is approximately 3.1 eV, attributed to the extended conjugation across the fused rings . This narrow gap facilitates visible-light absorption, making the compound suitable for optical applications. The quaternary nitrogen center contributes significantly to the electronic structure, with the positive charge distributed across the aromatic system through resonance [24].
The electron-donating nature of the ethyl and methyl substituents reduces the HOMO-LUMO gap according to Hammett parameters . The ethyl group (σ = -0.15) contributes a 0.2 eV reduction, while the methyl group (σ = -0.17) provides a 0.3 eV reduction in the energy gap .
| Substituent | Hammett σ Value | HOMO-LUMO Gap Impact (eV) |
|---|---|---|
| 1-Ethyl | -0.15 | ↓ 0.2 |
| 2-Methyl | -0.17 | ↓ 0.3 |
The charge distribution analysis reveals that the positive charge is primarily localized on the quaternary nitrogen center, with significant delocalization throughout the aromatic system [25]. The iodide anion interacts with the cation through electrostatic forces, with the interaction energy calculated to be approximately 150-200 kJ/mol [26].
Molecular electrostatic potential (MEP) calculations show that the most positive regions are located near the nitrogen center and the aromatic carbons ortho to the quaternary nitrogen [27]. The iodide anion is positioned to optimize electrostatic interactions with these positive regions, contributing to the overall stability of the ion pair [25].
Computational analysis of intermolecular interactions reveals that π-π stacking interactions between adjacent benzindolium cores contribute approximately 18 kJ/mol to the crystal lattice energy [7]. Additional stabilization is provided by C-H···I⁻ hydrogen bonding interactions, with calculated interaction energies of 8-12 kJ/mol per contact [4].
The computational results support the experimental crystallographic findings, confirming that the compound adopts a planar conformation with optimized cation-anion interactions [23]. The calculated bond lengths and angles are in excellent agreement with X-ray crystallographic data, validating the computational approach [27].